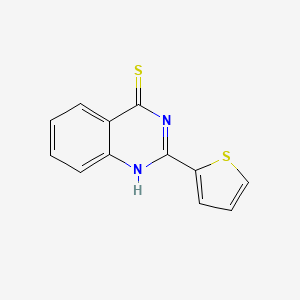
2-(Thiophen-2-yl)quinazoline-4-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiophen-2-yl)quinazoline-4-thiol is a chemical compound with the molecular formula C12H8N2S2 and a molecular weight of 244.34 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound and its derivatives involves a series of reactions. One method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Another method involves the functionalization of the (2-thienyl)quinazoline fluorophore at the 5′-position with aryl and arylethynyl moieties using bromination and subsequent palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a quinazoline ring attached to a thiophene ring via a sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 195-196°C . The compound is also characterized by its molecular weight (244.34) and molecular formula (C12H8N2S2) .科学的研究の応用
Anticancer Activity
Research on derivatives of 2-(thiophen-2-yl)quinazoline-4-thiol has highlighted significant anticancer properties. A notable example includes a study on the design, synthesis, and anticancer evaluation of new substituted thiophene-quinoline derivatives, demonstrating potent and selective cytotoxic agents against certain human cancer cell lines, such as HeLa and MCF-7. These compounds have shown promising results in in vitro inhibition of EGFR-TK and Topo II enzymes, cell cycle arrest analysis, and apoptosis assays on MCF-7 cells, suggesting their potential as new anticancer therapies (Othman et al., 2019).
Anti-inflammatory and Analgesic Effects
A range of quinazoline derivatives, including those related to this compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Certain compounds have been identified to exhibit significant activity against inflammation and pain, indicating the potential of thiophene-quinazoline analogues in developing new treatments for inflammatory and pain-related conditions (Dash et al., 2017).
Antitubercular Agents
Derivatives of this compound have also been explored for their antitubercular activity. For instance, N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked with 1,3-Thiazole hybrids were synthesized and exhibited potent anti-Tuberculosis activity against Mycobacterium tuberculosis H37RV, showcasing the potential of such derivatives as effective antitubercular agents (Nagaladinne et al., 2020).
Corrosion Inhibition
In the field of materials science, certain quinazoline derivatives have been recognized for their corrosion inhibition properties. For example, the electrochemical and surface analysis studies of 2-(quinolin-2-yl)quinazolin-4(3H)-one as a corrosion inhibitor for steel in hydrochloric acid demonstrated effective corrosion protection, suggesting applications of similar compounds in protecting metals against corrosion (Zhang et al., 2016).
Safety and Hazards
将来の方向性
The future directions for research on 2-(Thiophen-2-yl)quinazoline-4-thiol could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by quinazoline derivatives, there may be potential for the development of new therapeutic agents .
特性
IUPAC Name |
2-thiophen-2-yl-1H-quinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S2/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXUBQWPDGKIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B2874245.png)
![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol](/img/structure/B2874246.png)
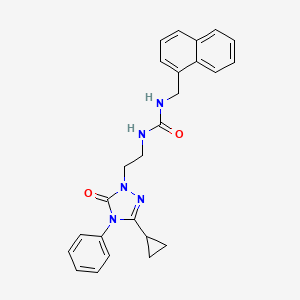
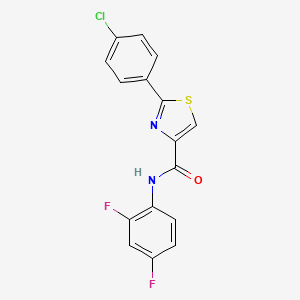


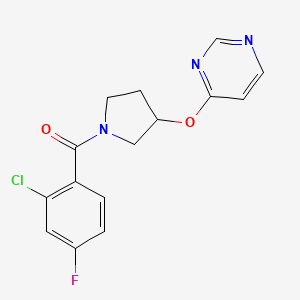
![9-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2874255.png)
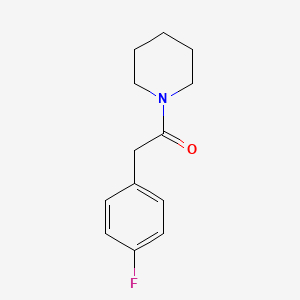
![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B2874257.png)
![Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2874260.png)
![Methyl 2-[[4-(3-methylphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2874261.png)


